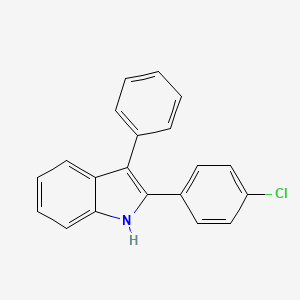

1H-Indole, 2-(4-chlorophenyl)-3-phenyl-

Description

Overview of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry Research

The indole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. This structural motif is not merely a synthetic curiosity but is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules underscores its significance. The amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174) are fundamental examples of endogenous molecules built upon the indole core.

The indole scaffold's utility in drug discovery is driven by its ability to mimic the structure of tryptophan, allowing it to interact with a multitude of biological targets through mechanisms like hydrogen bonding and π-π stacking. This versatility has led to the development of numerous indole-based drugs, including the anti-inflammatory agent Indomethacin and various antimigraine drugs of the triptan class. The ongoing exploration of indole derivatives continues to be a highly active area of research, aimed at discovering new therapeutic agents with novel mechanisms of action.

Specific Focus on 2,3-Disubstituted Indole Derivatives in Contemporary Academic Investigations

Among the various classes of indole derivatives, those substituted at both the C2 and C3 positions have garnered substantial attention in contemporary research. The introduction of two different substituents, particularly aryl groups, at these positions creates a three-dimensional structure with significant molecular diversity and complexity. This structural feature is crucial for developing compounds with high specificity and potency for biological targets.

The synthesis of 2,3-disubstituted indoles is a key focus, with numerous methods developed to control the regioselectivity of the substitution. Prominent strategies include the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone, and the Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgwikipedia.org These methods allow chemists to systematically vary the substituents at the C2 and C3 positions, creating large libraries of compounds for biological screening. Research has shown that 2,3-diarylindoles exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, making them attractive targets for medicinal chemistry programs.

Rationale and Scope of Research on 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-

While extensive research into the broad class of 2,3-disubstituted indoles is well-documented, specific studies focusing solely on 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- are not prominent in the available scientific literature. The rationale for its synthesis is therefore understood within the context of medicinal chemistry library development. The creation of this specific molecule is driven by the principles of structure-activity relationship (SAR) studies.

The scientific objective behind synthesizing a compound like 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- is to systematically explore how specific substitutions on the aryl rings at the C2 and C3 positions influence biological activity. The 4-chlorophenyl group at C2 introduces both steric bulk and specific electronic properties (an electron-withdrawing halogen), while the unsubstituted phenyl group at C3 serves as a foundational aromatic substituent. By creating a matrix of related compounds—for example, by varying the position or type of halogen on the C2-phenyl ring or by introducing substituents onto the C3-phenyl ring—researchers can probe the specific interactions between the molecule and a biological target, such as a protein receptor or enzyme active site.

The scope of such research typically involves synthesizing a series of these analogues and screening them in various biological assays. Although detailed findings for this individual compound are not specifically reported, it represents a logical and necessary data point in the broader quest to develop new therapeutic agents from the 2,3-diarylindole class.

Data Tables

Given the absence of specific experimental data in the literature for the target compound, the following tables illustrate the type of information that would be generated during its synthesis and characterization, based on established chemical methods.

Table 1: Illustrative Synthetic Approach via Larock Indole Synthesis

This table outlines a hypothetical, yet standard, palladium-catalyzed reaction for the synthesis of the title compound.

| Role | Compound Name | Structure |

| Reactant A | o-Iodoaniline |  |

| Reactant B | 1-(4-Chlorophenyl)-2-phenylacetylene |  |

| Catalyst | Palladium(II) Acetate | Pd(OAc)₂ |

| Base | Potassium Carbonate | K₂CO₃ |

| Product | 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- |  |

Table 2: Typical Characterization Data (Hypothetical)

This table shows the categories of data that would be collected to confirm the structure and purity of the synthesized compound. Actual values are not reported in the reviewed literature.

| Property | Description | Value |

| Molecular Formula | The elemental composition of the molecule. | C₂₀H₁₄ClN |

| Molecular Weight | The mass of one mole of the compound. | 315.80 g/mol |

| Appearance | Physical state and color at room temperature. | Not Reported |

| Melting Point | Temperature at which the solid becomes a liquid. | Not Reported |

| Yield | The percentage of product obtained from the reaction. | Not Reported |

| ¹H NMR | Spectroscopic data to identify proton environments. | Not Reported |

| ¹³C NMR | Spectroscopic data to identify carbon environments. | Not Reported |

| HRMS (ESI) | High-resolution mass spectrometry for exact mass. | Not Reported |

Structure

2D Structure

3D Structure

Properties

CAS No. |

144054-14-8 |

|---|---|

Molecular Formula |

C20H14ClN |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3-phenyl-1H-indole |

InChI |

InChI=1S/C20H14ClN/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13,22H |

InChI Key |

RWLNSTLIGOVJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 2 4 Chlorophenyl 3 Phenyl

Classical Annulation Reactions and Adaptations for Diaryl Indoles

Classical methods for indole (B1671886) synthesis involve the formation of the heterocyclic ring from acyclic precursors through acid- or base-catalyzed cyclization reactions. Several of these venerable methods have been adapted for the synthesis of complex, polysubstituted indoles.

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry, producing an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions. minia.edu.egwikipedia.org The reaction proceeds through the formation of an arylhydrazone, which, upon protonation, undergoes a acs.orgacs.org-sigmatropic rearrangement to form a di-imine intermediate. wikipedia.org Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. minia.edu.eg

For the synthesis of 2,3-disubstituted indoles like 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the Fischer method requires the use of an unsymmetrical ketone, specifically 1-(4-chlorophenyl)-2-phenylethanone. The reaction of this ketone with phenylhydrazine (B124118) under acidic catalysis can lead to the target indole. However, the use of unsymmetrical ketones can result in the formation of two regioisomeric products, with selectivity influenced by the reaction conditions, acidity of the medium, and steric effects. Modern modifications, such as microwave-assisted protocols, have been shown to accelerate the reaction, improve yields, and in some cases, enhance regioselectivity. researchgate.net The synthesis can often be performed as a one-pot procedure where the arylhydrazine and ketone are heated directly under indolization conditions without isolating the intermediate hydrazone. nih.gov

Table 1: Key Parameters in Modified Fischer Indole Synthesis for Diaryl Indoles

| Parameter | Description | Examples |

|---|---|---|

| Acid Catalyst | Brønsted or Lewis acids to facilitate hydrazone formation and cyclization. | Polyphosphoric acid (PPA), H₂SO₄, HCl, ZnCl₂, BF₃. wikipedia.orgresearchgate.net |

| Starting Ketone | Unsymmetrical diaryl ketone. For the target compound: 1-(4-chlorophenyl)-2-phenylethanone. | Substituted acetophenones, deoxybenzoins. researchgate.net |

| Hydrazine | Phenylhydrazine or a substituted derivative. | Phenylhydrazine, 4-methoxyphenylhydrazine. |

| Reaction Conditions | Typically involves heating the reactants in the presence of the acid catalyst. | Conventional heating in a high-boiling solvent or microwave irradiation. researchgate.net |

The Bartoli indole synthesis is a powerful method for forming substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgsynarchive.com This reaction is particularly effective for the synthesis of 7-substituted indoles, as the presence of a bulky ortho substituent on the nitroarene is often necessary for achieving high yields by facilitating a key acs.orgacs.org-sigmatropic rearrangement step. wikipedia.orgonlineorganicchemistrytutor.com The reaction requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

To apply this methodology to the synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, significant modifications would be required. The synthesis would necessitate a highly substituted vinyl Grignard reagent to introduce the C2 and C3 substituents. While the Bartoli synthesis is flexible and can be extended to heteroaromatic nitro derivatives, its primary strength lies in controlling substitution on the carbocyclic ring, particularly at the 7-position. researchgate.net A notable variation by Dobbs uses an ortho-bromine as a removable directing group, expanding the scope to otherwise inaccessible indoles. wikipedia.org

Table 2: Features of the Bartoli Indole Synthesis

| Feature | Description | Relevance to 2,3-Diaryl Indoles |

|---|---|---|

| Nitroarene Substrate | Must be ortho-substituted for efficient reaction. wikipedia.orgthieme-connect.com | Not ideal for the target compound unless the phenyl ring of the indole core is also substituted. |

| Grignard Reagent | Typically vinylmagnesium bromide. Three equivalents are required. wikipedia.orgquimicaorganica.org | A custom, diaryl-substituted vinyl Grignard would be needed, which presents a synthetic challenge. |

| Key Advantage | One of the most direct and flexible routes to 7-substituted indoles. researchgate.netjk-sci.com | Less direct for controlling substitution at the C2 and C3 positions with aryl groups. |

| Reaction Conditions | Low temperatures (e.g., -40 °C) in a solvent like THF, followed by an aqueous workup. thieme-connect.comthieme-connect.com | Standard organometallic reaction conditions. |

The Bischler-Möhlau synthesis is a classical method that produces 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline. wikipedia.orgchemeurope.com The reaction proceeds through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization. drugfuture.com The mechanism can be complex, and in some cases, the reaction can yield both 2-aryl and 3-aryl indole regioisomers depending on the pathway. nih.gov

For the synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the required starting material would be 2-bromo-1-(4-chlorophenyl)-2-phenylethanone, which would be reacted with excess aniline. Despite its long history, the method has seen limited use due to traditionally harsh reaction conditions and unpredictable yields. wikipedia.org However, recent advancements have led to the development of milder protocols, including the use of catalysts like lithium bromide or the application of microwave irradiation, which can improve the efficiency and applicability of this synthesis. chemeurope.com Isotopic labeling studies have provided insight into the mechanistic pathways, suggesting that the reaction often proceeds through an imine intermediate formed from two equivalents of the aniline. nih.govnih.gov

Transition-Metal-Catalyzed Approaches for C-C and C-N Bond Formation

Modern organic synthesis has been revolutionized by transition-metal catalysis, which provides highly efficient and modular routes to complex molecules. Palladium and copper catalysts are particularly prominent in the synthesis of substituted indoles, enabling the precise formation of C-C and C-N bonds.

Palladium catalysis offers a multitude of powerful strategies for constructing 2,3-disubstituted indoles. These methods are often characterized by high yields, mild reaction conditions, and excellent functional group tolerance. thieme-connect.com

One of the most versatile methods is the Larock indole synthesis, which involves the palladium-catalyzed annulation of internal alkynes with o-iodoaniline derivatives. nih.govacs.org The synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- can be directly achieved by the coupling of an N-substituted 2-iodoaniline with the internal alkyne 1-(4-chlorophenyl)-2-phenylethyne. acs.org This process is regioselective, with the aryl group of the aniline typically adding to the less sterically hindered carbon of the alkyne. acs.org

Other palladium-catalyzed approaches include sequential cross-coupling reactions. For instance, a Stille or Suzuki coupling can be used to introduce one aryl group, followed by a cyclization step to form the indole ring. The Cacchi reaction, a palladium-catalyzed cyclization of N-aryl-2-alkynylanilides with aryl boronic acids, is another powerful tool for accessing highly substituted indoles. mdpi.com These cascade reactions allow for the modular assembly of complex indole structures from simple precursors. mdpi.comfigshare.com

Table 3: Selected Palladium-Catalyzed Methods for 2,3-Diaryl Indole Synthesis

| Method | Key Reactants | Catalyst/Ligand System | Key Features |

|---|---|---|---|

| Larock Annulation | o-Iodoaniline, Internal Alkyne (e.g., 1-(4-Cl-Ph)-2-Ph-ethyne) | Pd(OAc)₂, PPh₃, LiCl | Good to excellent yields for a wide variety of alkynes. acs.org |

| Cacchi Reaction | N-sulfonyl-2-alkynylanilide, Aryl Boronic Acid | Pd(OAc)₂, (R,R)-QuinoxP* | Highly enantioselective synthesis is possible. mdpi.com |

| Suzuki/Heck Coupling & Cyclization | o-Alkynyltrifluoroaniline, Aryl Halide | Pd Catalyst | Provides access to diverse substitution patterns. nih.gov |

| Arylation of o-Alkynylanilines | N,N-dimethyl-o-alkynylaniline, Arylsiloxane or Aryl Boronic Ester | [Pd(OAc)₂]/Ag₂O or other Pd systems | Efficient synthesis via C-Si or C-B bond cleavage. rsc.orgnih.gov |

Copper catalysis provides an economical and efficient alternative for the synthesis of substituted indoles. These methods often rely on tandem reactions that form multiple bonds in a single pot. A prominent strategy involves a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC). acs.orgorganic-chemistry.org

This one-pot process can assemble multisubstituted indoles from readily available aryl iodides and enamines. acs.orgorganic-chemistry.org For the synthesis of the target compound, this could involve the reaction of an enamine derived from phenylacetaldehyde with a suitably substituted o-iodoaniline derivative in the presence of a copper catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. acs.org This approach is valued for its practicality and atom economy, merging different copper catalysis techniques into a streamlined process. organic-chemistry.org

Table 4: Typical Conditions for Copper-Catalyzed Indole Synthesis

| Component | Description | Examples |

|---|---|---|

| Copper Catalyst | Typically a Copper(I) salt. | CuI, CuSO₄·5H₂O. organic-chemistry.orgnih.gov |

| Ligand | Often a phosphine or phenanthroline derivative to stabilize the copper center. | Johnphos, 1,10-phenanthroline. acs.orgorganic-chemistry.org |

| Base | An inorganic base is used to facilitate the coupling reactions. | KHCO₃, K₂CO₃. acs.org |

| Solvent | A polar aprotic solvent is typically employed. | DMSO, DMF. acs.orgorganic-chemistry.org |

| Reaction Conditions | Elevated temperatures are generally required. | 100-130 °C. acs.orgrsc.org |

Rhodium and Ruthenium-Catalyzed Methodologies

The synthesis of 2,3-diarylindoles, including 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, has been significantly advanced through the use of transition metal catalysis, with rhodium and ruthenium complexes demonstrating notable efficacy. These methodologies often provide efficient routes to the indole core through various cyclization and annulation strategies.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective in multicomponent reactions for synthesizing complex molecules. For instance, the complex [{Rh(μ-Cl)(H)2(IPr)}2] has been identified as an efficient catalyst for the one-pot, three-component reaction between primary arylamines, aliphatic aldehydes, and triisopropylsilylacetylene to produce propargylamines, which are versatile intermediates. nih.gov While not a direct synthesis of the indole ring, such catalyzed C-H activation and hydroalkynylation reactions are fundamental steps that can be adapted for indole synthesis pathways. nih.gov Further research has explored rhodium(II) catalysts in reactions of N-sulfonyl-1,2,3-triazoles, leading to the selective formation of either penta-2,4-dien-1-imines or 1,2-dihydropyridines, showcasing the catalyst's role in controlling reaction outcomes. nih.gov

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have been extensively used for constructing the indole scaffold via C-H activation. mdpi.com These methods offer a direct approach, eliminating the need for pre-functionalized substrates. mdpi.com For example, Ru(II)-catalyzed [4+1] annulation of imidamides with diazo compounds can yield 3-substituted or 2,3-disubstituted indoles. mdpi.com Another strategy involves the ruthenium-catalyzed reaction of anilines with epoxides, which produces indoles in good yields with water and hydrogen as the only by-products, highlighting the atom efficiency of this process. nih.gov

Ruthenium complexes also catalyze the cycloisomerization of 2-alkynylanilides to form 3-substituted indoles through a 1,2-carbon migration, a process that proceeds via a disubstituted vinylidene ruthenium complex. acs.org Furthermore, a general synthesis of indoles from anilines and trialkanolammonium chlorides in an aqueous medium has been developed using a catalytic system of ruthenium(III) chloride hydrate and triphenylphosphine. epa.gov These diverse ruthenium-catalyzed reactions underscore their versatility in accessing a wide range of substituted indoles.

Table 1: Overview of Rhodium and Ruthenium-Catalyzed Methodologies for Indole Synthesis

| Catalyst Type | General Reaction | Key Features | Potential Applicability to 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- |

|---|---|---|---|

| Rhodium | Multicomponent reactions (e.g., A³ coupling) | C-H activation, hydroalkynylation, high efficiency for creating complex intermediates. nih.gov | Synthesis of advanced precursors for subsequent cyclization into the target indole. |

| Ruthenium | C-H Activation/Annulation (e.g., anilines + alkynes) | High atom economy, direct functionalization, good functional group tolerance. mdpi.com | Direct construction of the 2,3-diarylindole scaffold from appropriate aniline and alkyne precursors. |

| Ruthenium | Cycloisomerization (e.g., of 2-alkynylanilides) | Involves 1,2-carbon migration to form 3-substituted indoles. acs.org | A potential route if starting materials are designed to accommodate the migration and subsequent functionalization. |

| Ruthenium | Reaction of Anilines with Epoxides/Alkanolamines | Utilizes readily available starting materials, often with high atom efficiency. nih.govepa.gov | Could be adapted by using substituted anilines and specifically designed epoxides or alkanolamines. |

Metal-Free and Green Synthetic Strategies

In line with the principles of green chemistry, several metal-free and environmentally conscious methods for the synthesis of 2,3-disubstituted indoles have been developed. These strategies aim to reduce reliance on heavy metals, minimize waste, and utilize safer reaction conditions.

Oxidative Cyclization Reactions

Metal-free oxidative cyclization provides a powerful route to the indole nucleus. A prominent example is the oxidative cyclization of 2-alkenylanilines using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). nsf.gov This method allows for the regiospecific installation of alkyl and aryl substituents, leading to the formation of N-H indoles without the need for protecting groups. nsf.gov The process is operationally simple and demonstrates tolerance for various functional groups, making it applicable to the synthesis of structurally diverse 2,3-disubstituted indoles. nsf.gov The reaction proceeds under mild conditions, typically at room temperature in a solvent like THF, to afford the desired indole products in good yields. nsf.gov

Another approach involves the umpolung oxidative cyclization of 2-aminophenyl-3-oxopropanoates to generate 2,2-disubstituted indolin-3-ones, which are valuable precursors for further functionalization. nih.gov This one-pot synthesis is efficient and tolerant of a broad range of functional groups. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a key technology in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating. scielo.org.zaorganic-chemistry.org In the context of indole synthesis, microwave-assisted protocols have been successfully employed for various transformations. For instance, the reaction of indoles with C,N-disubstituted nitrones in the presence of acid catalysts like ytterbium triflate or montmorillonite clay K-10 is significantly enhanced by microwave irradiation, with reaction times reduced to a few minutes and yields often exceeding 75%. researchgate.net

Microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized 2-methyl-1H-indole-3-carboxylates. mdpi.com This method demonstrates excellent yields and high regioselectivity. mdpi.com Furthermore, catalyst-free synthesis of other heterocyclic systems, such as 1,2,4-triazoles from hydrazines and formamide, has been achieved under microwave irradiation, showcasing the potential for broader applications in metal-free heterocycle synthesis. organic-chemistry.org These protocols highlight the capacity of microwave technology to facilitate rapid, efficient, and often cleaner chemical transformations. nih.gov

Solvent-Free and Environmentally Conscious Methods

Developing solvent-free reaction conditions is a primary goal of green chemistry. For the synthesis of indoles, methods such as the polyphosphoric acid (PPA)-mediated Fisher indole synthesis from alkynes and arylhydrazines represent a step in this direction. mdpi.comresearchgate.net This approach can be performed using PPA as both the catalyst and the reaction medium, avoiding the need for other organic solvents. researchgate.net

Additionally, metal-free C-H functionalization reactions, such as the C3-diazenylation of indoles using aryldiazonium salts, can be performed in environmentally benign solvents like methanol or water at room temperature, offering a highly efficient and rapid synthesis of functionalized indoles. thieme-connect.com These methods, characterized by their mild conditions and reduced environmental impact, are crucial for the sustainable production of complex organic molecules.

Table 2: Comparison of Metal-Free and Green Synthetic Strategies

| Strategy | Key Reagents/Conditions | Advantages | Typical Yields |

|---|---|---|---|

| Oxidative Cyclization | 2-Alkenylanilines, PIFA, THF, room temperature | Metal-free, mild conditions, no N-protecting group needed, good functional group tolerance. nsf.gov | 40–83% nsf.gov |

| Microwave-Assisted Synthesis | Various substrates, often with catalysts, microwave irradiation | Drastically reduced reaction times (minutes vs. hours), improved yields, enhanced reaction rates. scielo.org.zaresearchgate.netmdpi.com | >75% researchgate.net |

| Solvent-Free / Benign Solvents | PPA mediation; Reactions in water or methanol | Reduced solvent waste, simplified workup, improved safety profile. mdpi.comthieme-connect.com | Up to 93% mdpi.com |

Regioselectivity and Stereoselectivity in the Synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-

Achieving specific regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like 2,3-disubstituted indoles. The substitution pattern on the indole ring is crucial for its biological activity, necessitating precise control over the synthetic process.

Regioselectivity: Regioselectivity in indole synthesis determines the position at which substituents are introduced. In the synthesis of 2,3-disubstituted indoles, methods must distinguish between the C2 and C3 positions.

Metal-Free Cyclization: A metal-free protocol for the regioselective intramolecular cyclization of o-alkynyl arylamines with in situ generated selenenyl or sulfenyl chlorides consistently yields 3-chalcogenylindoles. nih.gov This demonstrates high regiocontrol in placing the substituent at the C3 position.

Catalytic C-H Activation: Ruthenium-catalyzed C-H activation has been employed for the regioselective functionalization of the indole C4-position by using an aldehyde as a directing group. This highlights how the choice of catalyst and directing group can steer the reaction to a specific, less reactive position.

NBS-Induced Dimerization: The homodimerization of indole derivatives induced by N-bromosuccinimide (NBS) provides a simple route to 2,3'-linked biindoles with excellent regioselectivity. nih.gov

For the synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, methods like the Larock or Cacchi reactions, which involve the cyclization of ortho-haloanilines with internal alkynes, provide a reliable way to control the placement of the aryl groups at the C2 and C3 positions based on the structure of the alkyne precursor. nsf.govresearchgate.net

Stereoselectivity: While the target molecule, 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, is achiral, the principles of stereoselectivity become vital when introducing chiral centers or when considering atropisomerism in more complex derivatives.

Asymmetric Dearomatization: Chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles using electrophiles like naphthoquinone monoimines allows for the switchable and divergent synthesis of chiral indolenines and fused indolines. rsc.org This process creates a stereocenter at the C2 or C3 position with generally excellent enantioselectivities. rsc.org The outcome can be controlled by simply altering the post-processing conditions. rsc.org

Such advanced catalytic systems demonstrate the potential for creating stereochemically complex indole derivatives, which is of significant interest in medicinal chemistry.

Table 3: Factors Influencing Selectivity in Indole Synthesis

| Selectivity Type | Influencing Factors | Method Example | Outcome for 2,3-Diarylindoles |

|---|---|---|---|

| Regioselectivity | Structure of starting materials (e.g., alkyne substitution), choice of catalyst, directing groups. | Cacchi reaction of o-alkynylanilines. researchgate.net | The 2- and 3-positions are determined by the substituents on the alkyne used for cyclization. |

| Regioselectivity | Reaction mechanism (e.g., electrophilic attack vs. directed C-H activation). | Ruthenium-catalyzed C-H activation with a directing group. | Can direct functionalization to other positions like C4, leaving C2/C3 available for other groups. |

| Stereoselectivity | Chiral catalysts (e.g., chiral phosphoric acids), reaction conditions. | Asymmetric dearomatization of 2,3-disubstituted indoles. rsc.org | Enables the synthesis of enantiomerically enriched indole derivatives with stereocenters. |

Reactivity and Transformations of 1h Indole, 2 4 Chlorophenyl 3 Phenyl

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). In a typical indole, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. However, in 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, both the C2 and C3 positions are substituted, blocking the most reactive sites. Consequently, electrophilic attack is redirected to the benzene (B151609) portion of the indole scaffold.

Studies on similarly 2,3-disubstituted indoles and related fused heterocyclic systems show that electrophilic substitution occurs on the benzo ring. nih.govbeilstein-journals.org The most likely positions for substitution are C5 and C7, followed by C4 and C6. The precise regioselectivity depends on the specific electrophile and reaction conditions. For example, nitration of related, larger indolo[3,2-b]carbazole (B1211750) systems occurs at positions analogous to the C5 and C7 positions of the indole core. beilstein-journals.orgnih.gov

Common electrophilic substitution reactions include nitration and halogenation.

Nitration : Achieved using nitrating agents like acetyl nitrate (B79036), this reaction would introduce a nitro group onto the benzene ring of the indole. beilstein-journals.orgnih.govresearchgate.net

Halogenation : Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms. While 2-CF3-indoles undergo halogenation at the C3-position, further halogenation can occur at the C5-position, indicating the reactivity of the benzo ring. nih.gov

It is also plausible that under certain Lewis acid-catalyzed conditions, alkylation could occur at the C3 position, leading to the formation of a 3,3'-disubstituted indolenine cation, which would then be trapped by a nucleophile. This pathway has been observed for other 2,3-disubstituted indoles. nih.gov

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Indole Core

| Reaction | Reagent(s) | Anticipated Product Position(s) | Reference |

|---|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂) | C5, C7 | beilstein-journals.org |

| Bromination | N-Bromosuccinimide (NBS) | C5, C7 | nih.gov |

| C3-Alkylation (Indolenine formation) | Alkyl Trichloroacetimidate / TMSOTf | C3 | nih.gov |

Functionalization Reactions at the Nitrogen Atom (N-H Functionalization)

The nitrogen atom of the indole ring possesses a reactive N-H bond, which is a prime site for functionalization. The acidity of this proton allows for its removal by a base, generating a highly nucleophilic indolide anion that can readily react with various electrophiles.

Alkylation and Acylation Strategies

N-alkylation and N-acylation are fundamental transformations for modifying the indole scaffold. These reactions typically proceed via deprotonation of the indole nitrogen followed by substitution with an appropriate alkylating or acylating agent.

N-Alkylation : This is commonly achieved by treating the indole with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.comnih.govnih.gov Alternative conditions, such as using cesium carbonate (Cs₂CO₃) in DMF, are also effective. beilstein-journals.org

N-Acylation : This reaction introduces an acyl group to the nitrogen atom, typically forming an N-acylindole. Thioesters have been demonstrated as effective acyl sources in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene. beilstein-journals.orgnih.gov This method is chemoselective for the N-position.

Table 2: Representative Conditions for N-H Functionalization

| Transformation | Base | Electrophile/Reagent | Solvent | Reference |

|---|---|---|---|---|

| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide (e.g., CH₃I) | Tetrahydrofuran (THF) | nih.gov |

| N-Alkylation | Cesium Carbonate (Cs₂CO₃) | Alkyl Halide | Dimethylformamide (DMF) | beilstein-journals.org |

| N-Acylation | Cesium Carbonate (Cs₂CO₃) | Thioester (e.g., S-methyl butanethioate) | Xylene | beilstein-journals.orgnih.gov |

Derivatization for Structure-Activity Relationship Studies

The 2,3-diarylindole scaffold is a "privileged structure" in medicinal chemistry, notably for its potent and selective inhibition of the COX-2 enzyme. nih.govbenthamdirect.comnih.gov Functionalization at the N-1 position is a key strategy in structure-activity relationship (SAR) studies to optimize biological activity. By synthesizing a series of N-substituted derivatives of the parent 2,3-diarylindole, researchers can probe the steric and electronic requirements of the enzyme's binding pocket. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) analyses on series of 2,3-diarylindoles have provided insights into how different substituents impact inhibitory potency. nih.govresearchgate.net For example, a Fujita-Ban analysis performed on a set of 2,3-diarylindoles revealed the specific contributions of substituents at various positions, including the indole nitrogen, to COX-2 inhibition. nih.gov Such studies guide the rational design of new, more potent anti-inflammatory agents by modifying the N-1 position with various alkyl, acyl, or other functional groups. nih.govbenthamdirect.com

Reactions Involving the Phenyl and 4-Chlorophenyl Moieties

Modifying the pendant phenyl and 4-chlorophenyl rings presents a greater chemical challenge than functionalizing the indole core. The primary difficulty lies in achieving selectivity, as the indole ring is significantly more electron-rich and thus more reactive towards most electrophiles.

Halogenation and Other Substitutions on the Phenyl Ring

Direct electrophilic substitution, such as halogenation, on the C3-phenyl or C2-(4-chlorophenyl) rings without affecting the indole nucleus is difficult. Standard halogenation conditions (e.g., Br₂ with a Lewis acid like FeBr₃ or AlCl₃) would preferentially attack the electron-rich indole ring. libretexts.orgchemguide.co.uk

Modifications of the Chlorophenyl Group

The chlorine atom on the C2-phenyl ring offers a handle for transformations via pathways other than electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the displacement of the chloride by a nucleophile. However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho and/or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.org In 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the activating group (the indole itself) is not a classical, strongly deactivating group like a nitro function, making uncatalyzed SNAr unlikely under standard conditions.

Transition Metal-Catalyzed Cross-Coupling : A more viable strategy for modifying the chlorophenyl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. libretexts.org This reaction would couple the aryl chloride with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. This powerful C-C bond-forming reaction would allow for the introduction of a wide variety of aryl or alkyl groups in place of the chlorine atom, providing a versatile method for structural diversification.

Table 3: Hypothetical Suzuki-Miyaura Coupling of the Chlorophenyl Moiety

| Parameter | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. | nih.gov |

| Ligand | dppf (part of the catalyst complex) | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.gov |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the organoboron species. | nih.gov |

| Coupling Partner | Arylboronic Acid (e.g., PhB(OH)₂) | Provides the new substituent to replace the chlorine. | libretexts.org |

| Solvent | Dimethoxyethane (DME) or Toluene/H₂O | Solubilizes reactants and facilitates the reaction. | nih.gov |

Compound Index

Oxidative and Reductive Transformations of the Indole System

The indole ring system can undergo both oxidative and reductive transformations, targeting the C2-C3 double bond and the heterocyclic ring. The presence of bulky aryl groups at these positions influences the accessibility and reactivity of the indole core.

Oxidative Transformations

The oxidation of 2,3-disubstituted indoles can lead to a variety of products, depending on the oxidant and reaction conditions. Common products include oxindoles, where the C2 position is oxidized, or cleavage of the C2-C3 bond.

Oxidation to 2-Oxindoles: The oxidation of indoles to 2-oxindoles is a fundamental transformation. While specific studies on 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- are not extensively documented, general methods for the oxidation of 2,3-disubstituted indoles are applicable. For instance, electrochemical oxidation provides a method for converting 3-substituted indoles to the corresponding 2-oxindoles. This process can involve the generation of a halogenating species, like bromine (Br₂), which reacts with the indole followed by hydrolysis to yield the 2-oxindole. researchgate.net

Another approach involves the use of peroxides. Chloroperoxidase, in the presence of hydrogen peroxide (H₂O₂), has been shown to oxidize indole to oxindole. nih.gov The reaction is believed to proceed via an enzymatic mechanism where the N-H group of the indole plays a role in binding to the enzyme's active site. nih.gov While 2-methylindole (B41428) was found to be a strong inhibitor of this reaction, this suggests that the substitution pattern at the C2 position is crucial for the oxidative process. nih.gov The oxidation of 2,3-dimethylindole (B146702) with peroxodiphosphoric and peroxomonophosphoric acids has also been reported to yield 3-methylindole-2-carbaldehyde, indicating a C2-C3 bond cleavage pathway. rsc.org This proceeds through an initial electrophilic attack of the peroxide at the C3 position. rsc.org

Oxidative Cleavage: The C2-C3 double bond of the indole ring can be cleaved under specific oxidative conditions. For instance, the oxidation of 2,3-dimethylindole by peroxophosphates leads to the formation of 3-methylindole-2-carbaldehyde. rsc.org This suggests that a similar cleavage of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- could potentially yield 2-amino-4'-chlorobenzophenone (B151046) and benzoic acid derivatives, although this specific transformation has not been explicitly reported.

Below is a table summarizing potential oxidative transformations based on related structures.

| Oxidant/Method | Potential Product from 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- | Notes |

| Electrochemical Oxidation (e.g., with KBr) | 2-(4-chlorophenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one | Based on the oxidation of 3-substituted indoles. researchgate.net |

| Peroxides (e.g., H₂O₂, Chloroperoxidase) | 2-(4-chlorophenyl)-3-phenyl-1,3-dihydro-2H-indol-2-one | Enzymatic oxidation, substrate specificity is key. nih.gov |

| Peroxophosphates | Products of C2-C3 bond cleavage | Based on the oxidation of 2,3-dimethylindole. rsc.org |

Reductive Transformations

The reduction of the indole nucleus in 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- would primarily target the C2-C3 double bond, leading to the corresponding indoline (B122111) derivative.

Catalytic Hydrogenation: A common method for the reduction of indoles to indolines is catalytic hydrogenation. This typically involves the use of catalysts such as Platinum on carbon (Pt/C) or Ruthenium on alumina (B75360) (Ru/Al₂O₃). For 2,3-disubstituted indoles, more forcing conditions such as higher hydrogen pressure and increased catalyst loading are often necessary to achieve complete hydrogenation to the indoline. nih.gov The hydrogenation is often carried out in the presence of an acid, which protonates the indole at the C3 position, facilitating the reduction. researchgate.net

Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) in the presence of a carboxylic acid, such as acetic acid or trifluoroacetic acid, is an effective system for the reduction of indoles to indolines. researchgate.net The reaction proceeds via protonation of the indole at the C3-position to form an indoleninium ion, which is then reduced by the hydride reagent. researchgate.net In some cases, this method can also lead to the N-alkylation of the resulting indoline. researchgate.net

The following table outlines potential reductive transformations for 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-.

| Reducing Agent/Method | Potential Product from 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pt/C) | 2-(4-chlorophenyl)-3-phenyl-2,3-dihydro-1H-indole | Higher pressure and catalyst loading may be required. nih.gov |

| Sodium Borohydride / Carboxylic Acid | 2-(4-chlorophenyl)-3-phenyl-2,3-dihydro-1H-indole | May also result in N-alkylation depending on the carboxylic acid used. researchgate.net |

Rearrangement Reactions and Mechanistic Pathways

Rearrangement reactions of 2,3-diarylindoles can lead to structurally diverse and complex molecular architectures. These transformations are often catalyzed by acids and proceed through carbocationic intermediates.

Plancher Rearrangement: A notable rearrangement for 2,3-disubstituted indoles is the Plancher rearrangement. This acid-catalyzed reaction involves the migration of a substituent from the C2 or C3 position of a 3H-indole (indolenine) intermediate. rsc.orgresearchgate.net The reaction of a (substituted) phenylhydrazine (B124118) with an unsymmetrical ketone in the Fischer indole synthesis can lead to two regioisomeric indoles. The Plancher rearrangement describes the acid-catalyzed interconversion of these isomers, which is believed to proceed through a spiroindoleninium ion intermediate. researchgate.net For 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, an acid-catalyzed rearrangement could potentially involve the migration of either the phenyl or the 4-chlorophenyl group, leading to an isomeric 2,3-diarylindole. The migratory aptitude of the aryl groups would influence the product distribution.

The general mechanism of the Fischer indole synthesis, which can be a precursor to Plancher-type rearrangements, involves the rsc.orgrsc.org-sigmatropic rearrangement of a protonated phenylhydrazone. rsc.org

Other Potential Rearrangements: While specific rearrangement studies on 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- are scarce, other types of rearrangements known for related heterocyclic systems could be envisioned. For instance, photochemical rearrangements of diarylethenes leading to phenanthrene (B1679779) derivatives have been reported, suggesting that under photochemical conditions, complex cyclizations and rearrangements of the aryl substituents on the indole core might be possible. rsc.org Thermal rearrangements are also a possibility, as seen in other complex heterocyclic systems, often proceeding through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com

The table below summarizes potential rearrangement reactions.

| Rearrangement Type | Driving Force/Conditions | Potential Outcome for 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- |

| Plancher Rearrangement | Acid catalysis (e.g., polyphosphoric acid) | Isomerization to 3-(4-chlorophenyl)-2-phenyl-1H-indole |

| Photochemical Rearrangement | UV irradiation | Complex cyclized or rearranged products involving the aryl substituents |

| Thermal Rearrangement | High temperature | Isomerization or decomposition |

Spectroscopic and Structural Data for 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- Remains Elusive

Comprehensive searches for detailed experimental data on the specific chemical compound 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- have not yielded specific spectroscopic or crystallographic information. While a vast body of research exists for the broader family of indole derivatives, public-domain scientific literature and databases appear to lack specific high-resolution mass spectrometry, nuclear magnetic resonance, infrared, UV-visible spectroscopy, or X-ray crystallography data for this particular substituted indole.

The structural elucidation of a novel or less-common compound like 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- would typically involve a combination of the analytical techniques outlined in the requested article structure. Researchers would synthesize the compound and then subject it to these methods to confirm its molecular formula, map its atomic connectivity, identify functional groups, understand its electronic properties, and determine its precise three-dimensional structure.

Further investigation would require access to proprietary chemical databases or the original synthesis and characterization of the compound.

Advanced Spectroscopic and Structural Elucidation of 1h Indole, 2 4 Chlorophenyl 3 Phenyl

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions4.5.2. Conformational Analysis in the Crystalline State

Without access to the specific crystallographic information file (CIF) or related structural studies for this compound, any discussion on its crystal packing, intermolecular forces (such as hydrogen bonds or van der Waals interactions), or its conformation in the solid state (including dihedral angles and the spatial arrangement of its substituent rings) would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to generate the article as per the provided outline and content requirements due to the absence of published scientific data for the specified compound.

Theoretical and Computational Studies on 1h Indole, 2 4 Chlorophenyl 3 Phenyl

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure and energy of a molecule. For a molecule like 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, DFT calculations, often employing basis sets like 6-311++G(d,p), can accurately predict its geometry and electronic characteristics. researchgate.net Such studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic behavior.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

In 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the 3-phenyl group, which can act as electron donors. Conversely, the LUMO is likely distributed over the indole nucleus and the electron-withdrawing 2-(4-chlorophenyl) group. The presence of the electronegative chlorine atom is anticipated to lower the energy of the LUMO. The HOMO-LUMO energy gap for similar 2,3-diarylindoles is typically in a range that suggests good stability coupled with potential for chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-

| Parameter | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.8 to -2.2 |

| Energy Gap (ΔE) | 3.3 to 4.2 |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic heterocyclic compounds. Specific experimental or higher-level computational data for the title compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the MEP map would be expected to show the most negative potential around the nitrogen atom of the indole ring and the chlorine atom of the chlorophenyl group, indicating these as likely sites for electrophilic interaction. researchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential, making it a probable site for deprotonation or hydrogen bonding interactions. The phenyl rings would show a mixed potential, with the π-electron clouds being regions of moderate negative potential. This detailed charge landscape allows for the prediction of how the molecule will interact with other reagents and biological macromolecules. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and its contribution to molecular stability. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| n(N) | π(C2=C3) | > 20 |

| π(C-C) of Indole | π(C-C) of Phenyl rings | 5 - 15 |

| π(C-C) of Phenyl rings | π(C-C) of Indole | 5 - 15 |

| n(Cl) | σ(C-C) of Chlorophenyl ring | 1 - 5 |

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar molecular structures. Specific computational data for the title compound is not available in the cited literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.

Energy Minimized Geometries

Energy minimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the geometry would be optimized to determine the precise bond lengths, bond angles, and dihedral angles. It is expected that the indole ring itself is largely planar. However, the two phenyl rings at positions 2 and 3 will be twisted out of the plane of the indole core to minimize steric hindrance between them. The degree of this twisting is a key feature of its conformational preference.

Torsional Analysis and Rotational Barriers

Torsional analysis involves calculating the change in energy as specific bonds are rotated. In 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, the key torsional angles are those defining the orientation of the 2-(4-chlorophenyl) and 3-phenyl rings relative to the indole plane. The rotation around the C2-C(phenyl) and C3-C(phenyl) bonds is associated with specific energy barriers. The height of these rotational barriers determines the conformational flexibility of the molecule. Studies on similar 2,3-diaryl-substituted indoles have shown that the dihedral angles between the indole ring and the aryl substituents are significant, often in the range of 40-60 degrees, to alleviate steric clash. researchgate.net The presence of the chloro-substituent is not expected to dramatically alter the rotational barrier compared to an unsubstituted phenyl group, but it will influence the electronic properties as previously discussed.

Prediction of Reaction Mechanisms and Pathways

Computational methods are instrumental in elucidating the complex mechanisms of organic reactions used to synthesize substituted indoles. The formation of the 2,3-diaryl-substituted indole scaffold can be achieved through various synthetic routes, such as the Fischer indole synthesis, Larock indole synthesis, or palladium-catalyzed cross-coupling reactions. nih.govnih.govorganic-chemistry.org Theoretical analysis of these pathways involves mapping the potential energy surface of the reaction to identify the most likely sequence of events leading from reactants to products.

The transition state (TS) is a critical concept in understanding reaction kinetics, representing the highest energy point along the reaction coordinate. Identifying the geometry and energy of the TS is a primary goal of computational reaction mechanism studies. For the synthesis of 2,3-disubstituted indoles, methods like the Fischer indole synthesis involve a key conicet.gov.arconicet.gov.ar-sigmatropic rearrangement step. mdpi.com

Computational analysis of this step for a generic synthesis would involve:

Locating the TS structure: Using quantum chemical calculations, researchers can model the specific arrangement of atoms at the peak of the energy barrier. For the Fischer synthesis, this would be the cyclic six-membered transition state of the ene-hydrazine intermediate.

Frequency analysis: A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant-like geometry to the product-like geometry.

Studying substituent effects: Theoretical models can predict how substituents, such as the 4-chlorophenyl group at the C2 position and the phenyl group at the C3 position, influence the stability of the transition state. For instance, the electronic properties (electron-donating or electron-withdrawing) of these aryl groups can raise or lower the activation energy, thereby affecting the reaction rate.

While a specific transition state analysis for the synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- is not detailed in the reviewed literature, studies on similar indole syntheses confirm that such analyses are crucial for optimizing reaction conditions and understanding regioselectivity. nih.gov

A reaction energy profile plots the potential energy of a system as it evolves from reactants to products, passing through intermediates and transition states. These profiles provide a comprehensive thermodynamic and kinetic picture of a chemical transformation.

For a multi-step synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, a computed energy profile would reveal:

Activation Energies (Ea): The energy difference between a reactant or intermediate and the subsequent transition state. This value is directly related to the rate of a particular step.

Intermediates: The presence of local energy minima on the profile, which correspond to transient but stable species formed during the reaction, such as the phenylhydrazone and enamine in the Fischer synthesis. mdpi.com

For example, in a palladium-catalyzed synthesis, the profile would map out the energies of the key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on these types of reactions help rationalize the efficiency of different catalysts and ligands by comparing the energy barriers of the rate-determining step for various catalytic systems. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the structural features of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues. nih.gov Numerous studies have successfully applied QSAR to various indole derivatives to explore their potential as anticancer, antioxidant, or enzyme-inhibiting agents. biointerfaceresearch.comnih.goveurjchem.com

For a class of compounds including 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, a QSAR study would typically involve the following steps:

Data Set Collection: A series of structurally related 2,3-diaryl-1H-indole analogues with experimentally measured biological activity (e.g., IC50 values for cytotoxicity against a cancer cell line) is compiled. biointerfaceresearch.com The activity data is often converted to a logarithmic scale (pIC50) for modeling. semanticscholar.org

Descriptor Calculation: Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, are calculated for each compound. These can be categorized as constitutional, topological, geometric (3D), or quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a selection of descriptors with the observed biological activity. biointerfaceresearch.comnih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using internal validation techniques (e.g., leave-one-out cross-validation, Q²) and external validation with a test set of compounds not used in model development (e.g., R²pred). biointerfaceresearch.com

A hypothetical QSAR model for anticancer activity might identify key descriptors contributing to the potency of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Descriptor Name | Description | Potential Relevance to 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to donate or accept electrons in interactions with biological targets. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Captures information about the overall shape and size of the indole scaffold and its substituents. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A basic property that often correlates with transport and distribution. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of a molecule's hydrophobicity, which influences membrane permeability and binding. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Important for understanding electrostatic interactions with a receptor binding site. |

Table 2: Representative Validation Parameters for a QSAR Model

This table illustrates typical statistical metrics used to validate a QSAR model, based on studies of related indole derivatives. biointerfaceresearch.comnih.govjchemlett.com

| Parameter | Description | Typical Value | Interpretation |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | The predictive ability of the model determined by internal validation (e.g., leave-one-out). | > 0.5 | Indicates good internal predictive power and model robustness. |

| R²ext (External Validation R²) | The predictive ability of the model on an external set of compounds. | > 0.6 | Indicates the model's ability to predict the activity of new, untested compounds. |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | Low values | Indicates high accuracy of the predictions. |

By applying these theoretical and computational approaches, researchers can gain a deeper understanding of the reactivity and biological potential of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-, facilitating the rational design of new compounds with desired properties.

Mechanistic Investigations of Biological Activities of 1h Indole, 2 4 Chlorophenyl 3 Phenyl Strictly Excluding Clinical Data, Dosage, Safety, and Adverse Effects

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. These studies provide valuable insights into the molecular basis of a compound's biological activity.

Identification of Putative Molecular Targets and Binding Sites

While direct molecular docking studies specifically for 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- are not extensively available in the reviewed literature, research on structurally related 2-phenylindole and 2,3-diaryl-substituted indole (B1671886) derivatives suggests potential molecular targets.

One of the primary putative targets for this class of compounds is the estrogen receptor (ER) . Novel selective estrogen receptor modulators (SERMs) based on the 2-arylindole scaffold have been designed to selectively target the estrogen receptor in hormone-dependent breast cancers. nih.gov These compounds are designed to bind to the ligand-binding domain of the ER, thereby modulating its activity.

Another significant target identified for similar indole derivatives is the fat mass and obesity-associated (FTO) protein . In silico studies on N-phenyl-1H-indol-2-amine derivatives, which share a common indole scaffold, have identified key residues within the FTO protein's catalytic domain as the binding site. nih.gov Specifically, residues such as Arg96, His231, and Asp233 have been shown to form stable interactions with these inhibitors. nih.gov

Furthermore, molecular docking models of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, which also contain an indole moiety, have identified the TASK-3 potassium channel as a potential target. These compounds are proposed to bind within the central cavity at the bottom of the selectivity filter of the channel, interacting with key amino acid residues. nih.gov

| Putative Target | Potential Binding Site | Interacting Residues (where identified) | Reference Compound Class |

|---|---|---|---|

| Estrogen Receptor (ER) | Ligand-Binding Domain | Not specified | 2-Arylindole Scaffold |

| Fat Mass and Obesity-Associated (FTO) Protein | Catalytic Domain | Arg96, His231, Asp233 | N-phenyl-1H-indol-2-amine Derivatives |

| TASK-3 Potassium Channel | Central Cavity | I118, L122, F125, Q126, T93, T199, L232, L235, L239, L244, L247 | 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines |

Analysis of Binding Affinities and Interaction Modes

The binding affinity of a ligand to its receptor is a critical determinant of its potency. Molecular docking studies provide estimations of this affinity, often expressed as a docking score or binding energy.

For the N-phenyl-1H-indol-2-amine derivatives targeting the FTO protein, molecular dynamics simulations revealed stable interactions, particularly with residues Arg96 and His231. nih.gov The primary interaction modes observed were hydrogen bonds, which are crucial for the stability of the ligand-receptor complex. nih.gov

In the case of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines binding to the TASK-3 channel, docking scores for the most promising compounds ranged from -8.124 kcal/mol to -8.485 kcal/mol. nih.gov The interaction modes for these compounds involved both hydrophobic interactions with several leucine and isoleucine residues and hydrogen bonding with threonine residues at the bottom of the selectivity filter. nih.gov

For 1,3,4-oxadiazole derivatives targeting cyclooxygenase (COX) enzymes, the free energy of binding (ΔG binding) for complexes with COX-1 ranged from -7.1 kcal/mol to -11.2 kcal/mol, and for complexes with COX-2, it ranged from -10.3 kcal/mol to -12.9 kcal/mol. mdpi.com The interaction energy is a sum of van der Waals forces, hydrogen bonding, desolvation, and electrostatic terms between the inhibitor and the protein's binding site. mdpi.com

| Compound Class | Target | Predicted Binding Affinity (Docking Score/Binding Energy) | Key Interaction Modes |

|---|---|---|---|

| N-phenyl-1H-indol-2-amine Derivatives | FTO Protein | Not specified | Hydrogen Bonds |

| 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines | TASK-3 Channel | -8.124 to -8.485 kcal/mol | Hydrophobic Interactions, Hydrogen Bonds |

| 1,3,4-Oxadiazole Derivatives | COX-1 | -7.1 to -11.2 kcal/mol | Van der Waals, Hydrogen Bonding, Electrostatic |

| 1,3,4-Oxadiazole Derivatives | COX-2 | -10.3 to -12.9 kcal/mol | Van der Waals, Hydrogen Bonding, Electrostatic |

In Vitro Enzyme Modulation and Kinetic Analysis

In vitro enzyme assays are essential for determining the direct effect of a compound on the activity of a specific enzyme and for elucidating the mechanism of this interaction.

Specific Enzyme Targets and Mechanistic Insights (e.g., COX enzymes)

A significant body of research points towards cyclooxygenase (COX) enzymes as potential targets for 2,3-diaryl-substituted indoles, a class of compounds structurally similar to 1H-Indole, 2-(4-chlorophenyl)-3-phenyl-. The COX enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. nih.gov

In vitro studies on a series of 2,3-diaryl-substituted indoles have demonstrated their inhibitory activity against both COX-1 and COX-2. rsc.org All tested compounds in this class were found to be inhibitors of the COX-2 enzyme in the low micromolar range. rsc.org Notably, some derivatives displayed a significant inhibition of COX-2 (30–40%) even at a concentration of 0.1 μM. rsc.org

Further studies on 2-(4-(methylsulfonyl)phenyl) indole derivatives also showed a promising selective inhibitory activity against COX-2. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in physiological functions, while COX-2 is primarily induced during inflammation. rsc.org

| Compound | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 1 µM | COX-2 Inhibition (%) at 0.1 µM |

|---|---|---|---|---|

| 3a (R1=H, R2=H, R3=S(O)2Me) | 25 | 80 | 52 | 21 |

| 3b (R1=H, R2=Me, R3=S(O)2Me) | 16 | 89 | 55 | 25 |

| 3e (R1=F, R2=H, R3=S(O)2Me) | 22 | 95 | 70 | 32 |

| 3f (R1=F, R2=Me, R3=S(O)2Me) | 45 | 96 | 78 | 38 |

| 3g (R1=OMe, R2=H, R3=S(O)2Me) | 55 | 98 | 85 | 40 |

| 3m (R1=H, R2=H, R3=S(O)2NH2) | 18 | 92 | 65 | 35 |

Data adapted from a study on 2,3-diaryl-substituted indoles. rsc.org The specific substitutions for each compound are detailed in the original research paper.

Inhibition/Activation Mechanisms at the Molecular Level

The mechanism of COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) can be complex, involving competitive, non-competitive, or uncompetitive inhibition. arxiv.org The binding of inhibitors to the active site of COX enzymes prevents the substrate, arachidonic acid, from being converted to prostaglandin H2. nih.gov

The active sites of COX-1 and COX-2 are very similar, but a key difference is the substitution of isoleucine-523 in COX-1 with a smaller valine residue in COX-2. nih.gov This difference creates a side pocket in the COX-2 active site, which can be exploited for the design of selective inhibitors. nih.gov The sulfonylphenyl group present in many selective COX-2 inhibitors, including some of the 2,3-diaryl-substituted indoles, is thought to bind within this side pocket, conferring selectivity.

Molecular docking studies of 2-(4-(methylsulfonyl)phenyl) indole derivatives within the COX-2 active site have shown that the methylsulfonyl group interacts with this specific side pocket, which is consistent with their observed selective inhibitory activity. researchgate.net

Cellular Pathway Modulation Studies (In Vitro)

In vitro cellular studies are crucial for understanding how a compound affects cellular processes and signaling pathways.

Research on indole derivatives has shown their ability to modulate several key cellular pathways involved in inflammation and cell proliferation. One of the most significant pathways modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and cell survival. mdpi.com Studies have shown that indole-3-carbinol and its derivatives can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory and anti-apoptotic genes. nih.gov

Furthermore, 2-phenylindole derivatives have been shown to induce apoptosis , or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. The pro-apoptotic effects of these indole derivatives are often mediated through the activation of caspases, which are the key executioner proteins in the apoptotic pathway. nih.gov Studies on novel SERM-type ligands based on the 2-arylindole scaffold have demonstrated their ability to induce apoptosis in ER-positive breast cancer cells. nih.gov

The modulation of the PI3K/Akt/mTOR pathway is another important mechanism of action for some indole compounds. nih.gov This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Indole-3-carbinol and its derivatives have been shown to inhibit this pathway, contributing to their anti-proliferative effects. nih.gov

| Cellular Pathway | Observed Effect | Key Molecular Events | Compound Class |

|---|---|---|---|

| NF-κB Signaling | Inhibition | Inhibition of NF-κB activation, reduced expression of pro-inflammatory and anti-apoptotic genes. | Indole-3-carbinol and derivatives |

| Apoptosis | Induction | Activation of caspases, leading to programmed cell death. | 2-Arylindole derivatives |

| PI3K/Akt/mTOR Signaling | Inhibition | Downregulation of pathway activity, leading to reduced cell proliferation and survival. | Indole-3-carbinol and derivatives |

Interference with Signal Transduction Pathways

Research into the broader class of indole derivatives suggests that they can modulate various signaling pathways critical to cellular processes. For instance, certain indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways. nih.govresearchgate.netresearchgate.netnih.gov These pathways are crucial regulators of cell growth, proliferation, survival, and inflammation. The inhibition of these pathways by indole derivatives often leads to downstream effects such as the induction of apoptosis and the suppression of inflammatory responses. nih.gov

Specifically, some indole derivatives have been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. nih.gov This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. Furthermore, the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, is another target. Inhibition of this pathway can lead to decreased cell proliferation and survival. nih.govnih.gov While these findings are for related indole structures, they suggest potential mechanisms by which 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- might exert its biological effects.

A synthetic 2,3-diarylindole, structurally analogous to the subject compound, has been shown to induce microtubule destabilization. nih.gov This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase, a critical checkpoint for cell division. nih.gov This mechanism is a hallmark of several successful anticancer agents. Molecular docking studies of this analog suggested that it binds to the colchicine binding site on the α/β-tubulin heterodimer, thereby inhibiting tubulin polymerization. nih.gov

The table below summarizes the observed effects of analogous indole compounds on key signaling pathways.

| Compound Class | Signaling Pathway | Observed Effect | Potential Implication |

| Indole-3-carbinol (I3C) / 3,3'-diindolylmethane (DIM) | PI3K/Akt/mTOR | Inhibition | Decreased cell proliferation and survival |

| Indole-3-carbinol (I3C) / 3,3'-diindolylmethane (DIM) | NF-κB | Inhibition of activation | Anti-inflammatory, pro-apoptotic |

| Synthetic 2,3-diarylindole (PCNT13) | Tubulin Polymerization | Inhibition | G2/M cell cycle arrest, anticancer activity |

Gene Expression Modulation (Molecular Mechanisms)

The interference with signal transduction pathways invariably leads to changes in gene expression. For instance, the inhibition of the NF-κB pathway by certain indole derivatives results in the downregulation of NF-κB target genes. nih.gov These genes include those encoding anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP) and proteins involved in proliferation (e.g., c-Myc) and inflammation (e.g., IL-6, MCP1). nih.govmdpi.com

Furthermore, some indole compounds have been observed to stimulate the p53 pathway. nih.gov The p53 protein is a critical tumor suppressor that, when activated, can induce cell cycle arrest and apoptosis. Activation of p53 can lead to the upregulation of pro-apoptotic genes such as PUMA, NOXA, and Apaf-1. nih.gov

The table below outlines some of the genes and gene products that are modulated by analogous indole compounds.

| Compound Class | Gene/Protein Target | Effect on Expression/Activity | Consequence |

| Indole-3-carbinol (I3C) | p53 | Increased expression | Induction of apoptosis |

| Indole-3-carbinol (I3C) | PUMA, NOXA, Apaf-1 | Upregulation | Promotion of apoptosis |

| Indole-3-carbinol (I3C) | Bcl-2, Bcl-xL, XIAP, c-Myc | Downregulation | Inhibition of cell survival and proliferation |

| Heterocyclic Curcumin Analogue | IL-6, MCP1, A20 | Downregulation | Anti-inflammatory effects |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The biological activity of 2,3-diarylindoles is significantly influenced by the nature and position of substituents on the indole core and the aryl rings.

Impact of Substituent Effects on Molecular Interactions

The substituents on the phenyl rings at the C2 and C3 positions of the indole scaffold play a crucial role in determining the biological activity. Molecular docking studies on a series of 2,3-diarylindoles as COX-2 inhibitors have provided insights into these interactions. benthamdirect.com For instance, para-substitution on the 3-phenyl ring was found to be important for inhibitory activity, with interactions with residues such as Gly526 and Phe381 being significant. benthamdirect.com

The presence of a 4-chlorophenyl group at the C2 position, as in the subject compound, is a common feature in many biologically active molecules. The chlorine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Conformational Requirements for Biological Activity

The three-dimensional conformation of 2,3-diarylindoles is a key determinant of their biological activity. The relative orientation of the two aryl rings at the C2 and C3 positions can significantly impact how the molecule fits into the binding site of a target protein. Computational analysis and NMR studies on conformationally constrained analogs of other bioactive molecules have shown that restricting the rotation of aryl rings can lead to a decrease in affinity and potency if the constrained conformation is not optimal for receptor interaction. researchgate.net This suggests that a degree of conformational flexibility might be necessary for 2,3-diarylindoles to adopt the ideal orientation for binding to their biological targets. Molecular modeling studies of 2,3-diarylindoles as COX-2 inhibitors have indicated that the flexibility of certain regions in the active site of the enzyme can accommodate different substitutions on the indole ring. benthamdirect.com

Advanced Research Applications and Future Perspectives for 1h Indole, 2 4 Chlorophenyl 3 Phenyl

Utility as a Synthetic Building Block for Complex Molecules